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Compound of Interest

Compound Name: Vamicamide

CAS No.: 97987-88-7

Cat. No.: B1682146 Get Quote

Abstract & Strategic Rationale
Vamicamide (FK-176) is a potent muscarinic antagonist structurally distinguished by its high

selectivity for urinary bladder smooth muscle (M3 subtype) over salivary glands.[1][2] Unlike

non-selective agents (e.g., oxybutynin), Vamicamide’s pharmacological profile is driven by a

specific stereochemical configuration—(2R, 4R)—and a unique 2-phenyl-2-(2-

pyridyl)acetamide scaffold.[1][2]

For researchers conducting SAR studies, the challenge lies not just in reproducing the parent

molecule but in accessing a divergent synthetic route that allows for the rapid generation of

analogues at three critical vectors: the aromatic core, the amino-alkyl tail, and the amide

terminus.

This guide details a Nitrile-Directed Alkylation Protocol, chosen for its modularity over the

alternative ester-based routes.[1][2] It prioritizes the control of the aziridinium ion intermediate

during alkylation—a frequent failure point in the synthesis of amino-alkyl derivatives.

Retrosynthetic Analysis & Workflow
The synthesis is deconstructed into three modules to maximize derivative generation. The

central strategy relies on the construction of a quaternary carbon via the alkylation of an active

nitrile, followed by controlled hydrolysis.
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Figure 1: Modular Synthesis Workflow
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Caption: Modular synthetic pathway emphasizing the critical nitrile intermediate which serves

as the divergence point for SAR library generation.

Detailed Experimental Protocols
Module 1: Construction of the Quaternary Core
Objective: Synthesize α-phenyl-α-(2-pyridyl)acetonitrile. Criticality: This step establishes the

steric bulk required for receptor antagonism.

Reagents:

Phenylacetonitrile (1.0 eq)[1]

2-Bromopyridine (1.1 eq)[1][2]

Sodium Amide (NaNH2) (1.2 eq) - Freshly ground/titrated[1][2]

Toluene (Anhydrous)[1][3]

Protocol:

Activation: In a flame-dried 3-neck flask under Ar, suspend NaNH2 in anhydrous toluene.

Cool to 0°C.[1][3][4]

Deprotonation: Add Phenylacetonitrile dropwise over 30 mins. The solution will turn deep

red/brown, indicating the formation of the carbanion. Stir at 0-5°C for 1 hour.

Heteroarylation: Add 2-Bromopyridine dropwise.
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Reaction: Warm slowly to room temperature, then reflux for 3-5 hours. Monitor by TLC

(Hexane:EtOAc 4:1).[1]

Workup: Cool to RT. Quench cautiously with ice water.[1][2] Extract with Toluene.[1][2] Wash

organic layer with 1N HCl (to extract the pyridine product into the aqueous phase, leaving

unreacted nitrile in organic).

Recovery: Basify the aqueous acid layer with NaOH to pH 12. Extract with DCM.[1][5] Dry

(Na2SO4) and concentrate.[1][3][5]

Yield Target: >85% as a viscous oil or low-melting solid.

Module 2: Introduction of the Amino-Alkyl Side Chain
Objective: Alkylation of the nitrile with 1-chloro-2-(dimethylamino)propane. Mechanism Alert:

This reaction proceeds via an aziridinium ion.[1][2] The nucleophilic attack by the nitrile anion

can occur at either carbon of the aziridinium ring. To favor the Vamicamide structure (branched

methyl at the β-position), high temperature and specific solvent polarity are required.[1]

Reagents:

Core Nitrile (from Module 1)[1]

1-chloro-2-(dimethylamino)propane hydrochloride (1.2 eq)[1][2]

NaNH2 (2.0 eq) or Potassium tert-butoxide (KOtBu)[1][2]

Toluene (Solvent)[1][3][6]

Protocol:

Free Base Generation: Neutralize the amine hydrochloride salt with aqueous NaOH/DCM

prior to use, or use excess base in the reaction (less controlled).[1] Recommendation: Use

the free base amine freshly distilled.

Anion Formation: Treat the Core Nitrile with NaNH2 in Toluene at 40°C for 1 hour.

Alkylation: Add the chloro-amine solution in Toluene dropwise.
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Reflux: Heat to reflux (110°C) for 6-12 hours.

Note: The high temperature promotes the thermodynamic rearrangement to the desired

branched isomer via the aziridinium intermediate.

Workup: Standard aqueous extraction.

Purification: The product is a mixture of diastereomers (due to the new chiral center at the

alkyl chain and the quaternary carbon). Flash chromatography (DCM:MeOH:NH3) is

essential here to remove the linear isomer (impurity).[1]

Module 3: Nitrile Hydrolysis to Amide
Objective: Convert the nitrile to the primary amide without hydrolyzing to the carboxylic acid.

Protocol:

Acidolysis: Dissolve the alkylated nitrile in conc. H2SO4 (10 mL per gram).[1]

Heating: Heat to 90-100°C for 2-3 hours.

Endpoint: Monitor by HPLC.[1][2][7] Disappearance of nitrile peak (~2200 cm-1 IR) and

appearance of amide.[1][2]

Quench: Pour the hot reaction mixture onto crushed ice (Exothermic!).

Basification: Neutralize with NH4OH to pH 9-10.

Extraction: Extract with CHCl3. The crude product is Racemic Vamicamide.

Stereochemical Resolution (The "FK-176"
Specification)
Vamicamide has two chiral centers.[1][2] The active pharmaceutical ingredient is the (2R, 4R)

isomer.

Method A: Classical Resolution (Scalable)[1]
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Resolving Agent: Dibenzoyl-L-tartaric acid.[1][2][8]

Solvent: Ethanol/Water mixtures.[1][2][9]

Process: Form the salt. Recrystallize until constant melting point and optical rotation.[1]

Release the free base with NaOH.

Method B: Chiral HPLC (For SAR Screening)[1]

Column: Chiralpak AD-H or OD-H.[1][2]

Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1).[1]

Detection: UV at 254 nm.[1][2]

Separation: Collect the peak corresponding to the (2R, 4R) isomer (usually the second or

third eluting peak depending on column).[1]

SAR Derivatization Strategy
To map the M3 binding pocket, generate libraries based on the following logic.

Figure 2: SAR Decision Logic
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Caption: Strategic modification vectors for optimizing potency and selectivity.
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Table 1: Proposed Derivative Library
Code

Modification
Region

Reagent
Substitution

Rationale

VAM-A1 Phenyl Ring

4-

Fluorophenylacetonitri

le

Block metabolic

oxidation; probe p-

stacking.[1][2]

VAM-B1 Pyridyl Ring
2-Chloropyridine

(start)

Evaluate importance

of Pyridine N-position

(requires 3- or 4-

chloropyridine).[1][2]

VAM-C1 Amine Tail
1-(2-

chloroethyl)pyrrolidine

Rigidify the amine tail

to reduce entropic

penalty upon binding.

[1][2]

VAM-D1 Amide
Thioacetamide

(Lawesson's)

Test H-bond

donor/acceptor

requirements (Amide

to Thioamide

conversion).[1][2]
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General Nitrile Synthesis: "Synthesis of α-Phenyl-α-(2-pyridyl)acetonitrile." PrepChem.

Disclaimer: This protocol involves the use of hazardous reagents (NaNH2, H2SO4).[9] All

procedures must be performed in a fume hood by trained personnel wearing appropriate PPE.

[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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